molecular formula C6H6FN5O2 B13201221 2-Amino-6-fluoro-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

2-Amino-6-fluoro-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B13201221
M. Wt: 199.14 g/mol
InChI Key: QBRQSJCVRLBVNL-UHFFFAOYSA-N
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Description

The compound 2-Amino-6-fluoro-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one belongs to the triazolopyrimidinone class, a scaffold recognized for its versatile pharmacological properties. Triazolopyrimidinones are frequently explored in medicinal chemistry due to their structural resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleic acid metabolism or signaling pathways . Notably, derivatives of this class have demonstrated antiviral, anti-inflammatory, and antitumor activities .

Properties

Molecular Formula

C6H6FN5O2

Molecular Weight

199.14 g/mol

IUPAC Name

2-amino-6-fluoro-5-methoxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C6H6FN5O2/c1-14-3-2(7)4(13)12-6(9-3)10-5(8)11-12/h1H3,(H3,8,9,10,11)

InChI Key

QBRQSJCVRLBVNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)N2C(=N1)N=C(N2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-1H-pyrazole-4-carboxamide with 2-fluoro-1,3-dicarbonyl compounds in the presence of a base, followed by cyclization to form the triazolopyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can have different biological activities and properties .

Scientific Research Applications

2-Amino-6-fluoro-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. This inhibition can result in the disruption of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the substituents, molecular weights, and key physicochemical features of the target compound with structurally related triazolopyrimidinones:

Compound Name Substituents Molecular Weight Key Features Reference
2-Amino-6-fluoro-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one Amino (C2), Fluoro (C6), Methoxy (C5) ~224.18 g/mol Electron-donating groups (methoxy, amino) enhance solubility and hydrogen bonding; fluoro improves metabolic stability. N/A (Target)
S1-TP Chloromethyl (C5), 4-Methoxyphenyl (C2) ~335.76 g/mol Chloromethyl group increases lipophilicity; electrochemical activity studied via voltammetry.
Compound 32 3-Chlorobenzyl (C6), Hexyl (C5) ~403.29 g/mol Bulky hydrophobic groups may hinder solubility but improve membrane permeability.
Lead1 (ZINC000621278586) Benzazepine-methyl (C5) ~408.43 g/mol Extended aromatic system enhances binding to SARS-CoV-2 Mpro; MM/PBSA binding energy: −129.266 ± 2.428 kJ/mol.
2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one Nitro (C6), Furyl (C2) ~246.18 g/mol Nitro group confers strong electron-withdrawing effects, influencing redox behavior.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s amino and methoxy substituents contrast with the nitro (e.g., ) or chloromethyl () groups in analogs, leading to differences in solubility and reactivity.
  • Fluorine Substitution : The 6-fluoro group in the target compound may enhance metabolic stability compared to 6-chloro (Compound 32, ) or 6-nitro () derivatives, which are more prone to hydrolysis or reduction.

Key Observations :

  • Anti-Inflammatory vs. Antiviral Trade-offs: Nitro-substituted analogs () prioritize anti-inflammatory action, whereas the target’s amino group may favor antiviral targeting via hydrogen bonding.

Biological Activity

2-Amino-6-fluoro-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the current knowledge on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against Influenza viruses. A significant investigation involved testing various derivatives of triazolopyrimidine against Influenza A and B viruses. The compound demonstrated notable inhibitory activity against the PA-PB1 protein interaction crucial for viral replication.

Key Findings:

  • The compound exhibited an EC50 value of 47 μM , indicating effective inhibition of viral growth in cell cultures .
  • The structure-activity relationship (SAR) studies revealed that modifications at the C-2 position significantly influenced antiviral potency. For instance, para-substituted derivatives showed enhanced activity compared to meta or ortho substitutions .

Anticancer Activity

In addition to its antiviral properties, this compound has been evaluated for its anticancer effects. Various studies have reported its cytotoxicity against different cancer cell lines.

Cytotoxicity Data:

Cell LineIC50 (µM)
MCF7 (Breast)12.50
HeLa (Cervical)14.31
NCI-H460 (Lung)8.55

The data suggests that the compound exhibits significant growth inhibition across multiple cancer types, reinforcing its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. Computational studies suggest that it may engage in π−π stacking interactions with key residues in target proteins, enhancing its binding affinity and efficacy .

Case Studies and Research Findings

  • Influenza Inhibition Study : A hybrid molecule incorporating the triazolopyrimidine core was synthesized and tested for its ability to inhibit the PA-PB1 interaction in vitro. The results indicated that this compound could serve as a lead for developing broad-spectrum antiviral agents .
  • Anticancer Evaluation : A comprehensive study assessed the cytotoxic effects of various triazolopyrimidine derivatives on human cancer cell lines. The findings highlighted that compounds derived from this scaffold showed promising anticancer activity without significant cytotoxicity towards normal cells .

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